molecular formula C13H13NO3 B8385129 Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate CAS No. 84446-03-7

Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate

Cat. No.: B8385129
CAS No.: 84446-03-7
M. Wt: 231.25 g/mol
InChI Key: WDASBQYNHGLIKJ-UHFFFAOYSA-N
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Description

Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate (CAS 84446-03-7) is a high-purity organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This ester-linked oxazole derivative features a phenyl-substituted 1,3-oxazole heterocycle, making it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . Researchers utilize this compound primarily as a precursor for the synthesis of more complex molecules, particularly in developing pharmacologically active heterocycles. The 1,3-oxazole core is a privileged structure in drug design, known for its diverse biological activities. The compound is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate personal protective equipment under controlled conditions.

Properties

CAS No.

84446-03-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate

InChI

InChI=1S/C13H13NO3/c1-2-16-12(15)8-11-9-17-13(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

WDASBQYNHGLIKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=COC(=N1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Synthesis of Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate

The synthesis of this compound typically involves the reaction of phenyl hydrazine with ethyl acetoacetate, followed by cyclization to form the oxazole ring. This method has been documented in various studies highlighting its efficiency and yield. The compound can also be synthesized through other methods involving different starting materials, showcasing its versatility in synthetic organic chemistry .

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • Studies have shown that derivatives of oxazole compounds possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth .

2. Anticancer Properties

  • Research indicates that oxazole derivatives can exhibit anticancer effects. This compound has been tested against different cancer cell lines, showing potential in reducing cell viability and inducing apoptosis .

3. Neurological Effects

  • Some studies suggest that oxazole compounds may have neuroprotective effects. This compound has been explored for its potential to mitigate neurodegenerative conditions by modulating neurotransmitter levels .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound involved testing against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to control groups, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell proliferation. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. These findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment .

Data Tables

Application Area Biological Activity Research Findings
AntimicrobialEffective against various bacteriaSignificant inhibition zones observed in tests
AnticancerReduces viability in cancer cell linesInduces apoptosis through mitochondrial pathways
NeuroprotectionPotential modulation of neurotransmittersMay help mitigate neurodegenerative conditions

Comparison with Similar Compounds

Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate

Structural Difference : Replaces the oxygen atom in the oxazole ring with sulfur, forming a 1,3-thiazole core.
Key Data :

  • Molecular formula: C₁₃H₁₃NO₂S
  • Molecular weight: 247.31 g/mol
  • Synthesis: Refluxing benzothioamide with ethyl 4-bromo-3-oxobutanoate in ethanol (79% yield) .
  • Applications: Intermediate for antifungal thiazolyl-methylen-1,2,4-triazine derivatives .

Comparison :

  • Biological Activity : Thiazole derivatives often display enhanced antimicrobial activity compared to oxazoles, attributed to sulfur’s role in membrane permeability .

Ethyl 2-(5-benzyl-1,3-oxazol-2-yl)acetate Derivatives

Structural Difference : Incorporates a benzyl group at position 5 of the oxazole ring.
Key Data :

  • Synthesis: Involves condensation of ethyl chloroacetate with aminotetrazole derivatives under reflux conditions .
  • Applications: Used in preparing tetrazole and thiazolidinone hybrids for antimicrobial studies .

Comparison :

  • Bioactivity : Benzyl-substituted oxazoles show moderate antifungal activity, though less potent than thiazole analogs .

Ethyl 2-(2-phenyl-1,3-dioxolan-2-yl)acetate

Structural Difference : Replaces the oxazole ring with a 1,3-dioxolane ring (an oxygen-containing five-membered ring).
Key Data :

  • Synthesis: Reaction of ethyl benzoyl acetate with ethylene glycol catalyzed by p-toluenesulfonic acid (79% yield) .
  • Applications: Primarily used as a ketone-protecting group in organic synthesis .

Comparison :

  • Stability : The dioxolane ring is more hydrolytically stable than oxazole, making it suitable for protecting carbonyl groups.
  • Reactivity : Lacks the aromatic heterocycle’s conjugation, limiting applications in electronic materials.

Ethyl 2-phenylacetoacetate

Structural Difference : A β-ketoester lacking the heterocyclic oxazole ring.
Key Data :

  • Molecular formula: C₁₂H₁₄O₃
  • Molecular weight: 206.24 g/mol
  • Applications: Key precursor in synthesizing coumarins and heterocycles via Knorr or Pechmann condensations .

Comparison :

  • Reactivity : The β-ketoester moiety is highly reactive in cyclization reactions, unlike the stabilized oxazole core.
  • Versatility : Broader utility in synthesizing diverse heterocycles compared to oxazole derivatives .

Research Findings and Implications

  • Heteroatom Influence : Replacement of oxygen with sulfur (oxazole → thiazole) enhances bioactivity but may reduce thermal stability due to weaker C–S bonds .
  • Synthetic Efficiency : Thiazole derivatives are synthesized in higher yields (e.g., 79% vs. inferred lower yields for oxazoles), likely due to sulfur’s nucleophilicity.
  • Functional Group Compatibility : Ethyl acetate moieties in these compounds enable further derivatization (e.g., hydrolysis to carboxylic acids or amidation) .

Preparation Methods

Cyclocondensation of Benzamide and Ethyl Bromopyruvate

The most direct route involves cyclocondensation between benzamide (1) and ethyl bromopyruvate (2) in ethanol under reflux. This one-pot reaction forms the oxazole ring while introducing the ester moiety at position 4 .

Procedure :

  • Benzamide (4.0 g, 29.1 mmol) and ethyl bromopyruvate (4.74 g, 29.1 mmol) are dissolved in 40 mL ethanol.

  • The mixture is refluxed for 4 hours, followed by solvent removal under reduced pressure.

  • The crude product is purified via flash chromatography (hexane:ethyl acetate, 1:1), yielding ethyl 2-phenyl-1,3-oxazole-4-carboxylate as a yellow solid (74% yield) .

Key Data :

ParameterValue
Yield74%
Purity>95% (by NMR)
Reaction Time4 hours
Purification MethodColumn chromatography

This method is favored for its simplicity and scalability, though it requires careful control of stoichiometry to avoid diastereomer formation .

Hydrolysis-Esterification of Oxazoleacetic Acid Derivatives

An alternative two-step approach involves synthesizing (2-phenyl-1,3-oxazol-4-yl)acetic acid (4) followed by esterification.

Step 1: Hydrolysis of Ethyl Ester
Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate is hydrolyzed using NaOH in aqueous ethanol :

  • Ethyl ester (1.0 g, 4.0 mmol) is refluxed with 10 mL 10% NaOH solution for 1 hour.

  • Acidification with HCl yields the carboxylic acid, which is recrystallized from ethanol (80% yield) .

Step 2: Esterification with Ethanol
The acid (4) is re-esterified using ethanol under acidic conditions:

  • (2-Phenyl-1,3-oxazol-4-yl)acetic acid (1.0 g, 4.9 mmol) is dissolved in absolute ethanol (20 mL).

  • Concentrated H₂SO₄ (0.5 mL) is added, and the mixture is refluxed for 6 hours.

  • Neutralization with NaHCO₃ and extraction with ethyl acetate yields the ester (85% yield) .

Advantages :

  • Allows intermediate purification of the acid for higher-purity final products.

  • Adaptable to large-scale synthesis.

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate the cyclocondensation step. A modified protocol reduces reaction time from hours to minutes :

Procedure :

  • Benzamide (2.0 g, 14.5 mmol) and ethyl bromopyruvate (2.37 g, 14.5 mmol) are mixed in DMF (10 mL).

  • The mixture is irradiated at 150°C for 15 minutes.

  • Post-reaction workup identical to Method 1 affords the ester in 70% yield.

Comparison with Conventional Heating :

ConditionYieldTime
Conventional reflux74%4 hr
Microwave70%15 min

Microwave methods improve energy efficiency but require specialized equipment .

Catalytic Bromomethylation and Alkylation

Patent US6531609B2 describes a bromomethylation-alkylation sequence for oxazole derivatives :

  • Bromomethylation :

    • A precursor (e.g., 5-methyl-2-phenyloxazole) is treated with HBr and formaldehyde in CH₂Cl₂.

    • Forms 4-(bromomethyl)-5-methyl-2-phenyloxazole.

  • Alkylation with Ethyl Glyoxylate :

    • The bromomethyl intermediate reacts with ethyl glyoxylate in THF using K₂CO₃ as base.

    • Yields ethyl (2-phenyl-5-methyl-1,3-oxazol-4-yl)acetate (68% over two steps) .

Applicability :

  • Effective for introducing varied ester groups.

  • Requires handling of corrosive HBr gas.

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach enables parallel synthesis of oxazole libraries, including ethyl ester derivatives :

  • Wang Resin Functionalization :

    • Benzamide is anchored to Wang resin via a photolabile linker.

  • Cyclocondensation :

    • On-resin reaction with ethyl bromopyruvate in DMF at 80°C for 2 hours.

  • Cleavage :

    • UV irradiation releases the ester into solution (60% yield, >90% purity) .

Benefits :

  • Facilitates rapid screening of analogs.

  • Minimizes purification steps.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethyl (2-phenyl-1,3-oxazol-4-yl)acetate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A general procedure involves refluxing a benzamide derivative (e.g., 2-phenyloxazole-4-carboxamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1–2 hours . Post-reaction, the product is isolated via ether extraction, dried over anhydrous Na₂SO₄, and purified using silica gel chromatography (20% ethyl acetate in hexane) . Key analytical validation includes NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for CH₂O) and ¹³C NMR (δ 14–60 ppm for ethyl carbons, δ 160–170 ppm for carbonyl groups) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 246.1 for C₁₃H₁₃NO₃) .

Q. What crystallization techniques are suitable for this compound?

  • Methodological Answer : Slow evaporation from a dichloromethane/hexane mixture yields single crystals. For X-ray diffraction, use SHELXL for structure refinement. Key parameters: space group P2₁/c, Z = 4, and R-factor < 0.05 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; ethanol minimizes side reactions .
  • Kinetic Studies : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) and adjust reflux duration (1–3 hours) .

Q. How do computational methods aid in understanding the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map HOMO-LUMO gaps (predicted ~4.5 eV) and electrostatic potential surfaces .
  • Docking Studies : Dock the compound into target proteins (e.g., fungal CYP51) using AutoDock Vina to predict binding affinities (ΔG ~-8.5 kcal/mol) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C .
  • X-ray Crystallography : Compare experimental vs. calculated powder XRD patterns (e.g., 2θ = 12.5°, 18.7°) to confirm crystal packing .

Q. How can thermodynamic properties (e.g., Henry’s Law constant) be experimentally determined for this compound?

  • Methodological Answer :

  • Gas Chromatography : Measure vapor-liquid equilibria at 25°C using a headspace sampler.
  • Calculations : Apply the Benson group contribution method to estimate log Kₐw ≈ −2.3, validated against NIST data .

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